molecular formula C11H18N4O2 B1458227 2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1803570-36-6

2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B1458227
CAS No.: 1803570-36-6
M. Wt: 238.29 g/mol
InChI Key: ZGEAXFZJOUTHRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, the methoxy group might participate in ether cleavage reactions, and the piperidinyl and pyrazolyl groups might be involved in various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Properties

IUPAC Name

2-methoxy-N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-17-7-10(16)14-9-6-13-15-11(9)8-3-2-4-12-5-8/h6,8,12H,2-5,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAXFZJOUTHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(NN=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
Reactant of Route 3
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
Reactant of Route 4
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
Reactant of Route 5
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
Reactant of Route 6
2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide

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